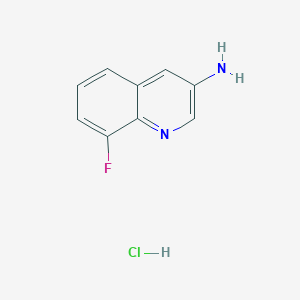

8-Fluoroquinolin-3-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

8-Fluoroquinolin-3-amine hydrochloride (CAS: 1207187-32-3) is a high-purity pharmaceutical intermediate with the molecular formula C₉H₈ClF N₂ and a molecular weight of 198.62 g/mol . It is synthesized under ISO-certified conditions and serves as a critical building block in drug discovery, particularly for fluorinated quinolone derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoroquinolin-3-amine hydrochloride typically involves the introduction of a fluorine atom into the quinoline ring. One common method is the nucleophilic substitution of a halogen atom with a fluoride ion. This can be achieved through the reaction of 3-aminoquinoline with a fluorinating agent under controlled conditions .

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and characterization using techniques like NMR, HPLC, and LC-MS .

Chemical Reactions Analysis

Types of Reactions: 8-Fluoroquinolin-3-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like sodium fluoride (NaF) and other halogenating agents are employed.

Major Products Formed: The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in different chemical and pharmaceutical applications .

Scientific Research Applications

8-Fluoroquinolin-3-amine hydrochloride exhibits significant biological activities, making it a subject of interest in pharmacological research.

Antimicrobial Properties

Research indicates that this compound shows potent antibacterial activity against various pathogens. For example, it has been tested against Gram-positive bacteria with notable results:

| Dosage (mg/mL) | Inhibition Zone (mm) | Bacterial Strain |

|---|---|---|

| 0.5 | 22 | Staphylococcus aureus |

| 1.0 | 25 | Klebsiella pneumoniae |

| 2.0 | 20 | Escherichia coli |

These results suggest that lower doses can effectively inhibit bacterial growth without significant toxicity to host cells .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies show that modifications to the quinoline structure can enhance its efficacy against various cancer cell lines. The mechanism often involves targeting DNA synthesis pathways by inhibiting key enzymes like DNA gyrase and topoisomerase IV .

Antimicrobial Agents

Due to its strong antibacterial properties, this compound is being explored as a potential therapeutic agent for treating bacterial infections, particularly those resistant to conventional antibiotics.

Cancer Treatment

The anticancer potential of this compound suggests it could be developed into a novel treatment for specific types of cancer, especially when combined with other therapeutic agents to enhance efficacy and reduce resistance .

Antimalarial Research

Emerging studies indicate that derivatives of fluorinated quinolines can exhibit antimalarial activity against resistant strains of Plasmodium falciparum, highlighting another promising application in infectious disease treatment .

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound and its derivatives in various applications:

- Antimicrobial Efficacy: A study demonstrated significant antibacterial activity against multiple strains of bacteria, emphasizing the importance of dosage in therapeutic outcomes .

- Cancer Research: Research into structure–activity relationships has shown that modifications at specific positions on the quinoline ring can enhance anticancer activity, suggesting pathways for developing more effective drugs .

- Antimalarial Activity: Investigations into fluorinated quinolines have revealed promising results against resistant malaria strains, indicating potential for new treatments in tropical medicine .

Mechanism of Action

The mechanism of action of 8-Fluoroquinolin-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit bacterial DNA-gyrase, an enzyme essential for DNA replication in bacteria, leading to its antibacterial activity . Additionally, it may interact with other cellular targets, contributing to its potential anticancer effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen Substitution: Fluorine vs. Chlorine/Bromine

8-Chloroquinolin-3-amine Hydrochloride (CAS: 347146-21-8)

- Molecular Formula : C₉H₈Cl₂N₂

- Molecular Weight : 215.08 g/mol

- Chlorine’s lower electronegativity compared to fluorine alters electronic effects, which may impact receptor binding in bioactive compounds .

8-Bromo-7-fluoroquinolin-3-amine (CAS: 2598265-15-5)

- Molecular Formula : C₉H₆BrF N₂

- Molecular Weight : 241.02 g/mol

- Key Differences: Bromine’s larger atomic radius (1.14 Å) introduces significant steric hindrance, which could limit pharmacokinetic penetration .

Positional Isomerism: Amine and Halogen Placement

5-Fluoroquinolin-8-amine Hydrochloride (CAS: 1028302-82-0)

- Molecular Formula : C₉H₈ClF N₂

- Molecular Weight : 198.62 g/mol

- Key Differences :

3-Chloroquinolin-8-amine (CAS: 139399-66-9)

- Molecular Formula : C₉H₇ClN₂

- Molecular Weight : 178.62 g/mol

- Key Differences :

Multi-Halogenated Derivatives

7,8-Difluoroquinolin-3-amine (CAS: 318685-32-4)

- Molecular Formula : C₉H₆F₂N₂

- Molecular Weight : 180.15 g/mol

- Key Differences: Dual fluorination enhances electronegativity, improving hydrogen-bonding capacity for target engagement in enzyme inhibitors . Lower molecular weight compared to 8-fluoroquinolin-3-amine hydrochloride may favor metabolic stability .

8-Chloro-7-fluoroquinolin-3-amine (CAS: 2092840-92-9)

- Molecular Formula : C₉H₅ClF N₂

- Molecular Weight : 195.60 g/mol

- Key Differences: Mixed halogenation (Cl and F) balances steric and electronic effects, offering a versatile scaffold for antimicrobial agents . Reduced hydrogen-bond donor capacity compared to hydrochloride salts may limit solubility in biological matrices .

Data Tables

Table 1: Structural and Physicochemical Comparison

Research Findings and Trends

- Fluorine’s Role: The 8-fluoro substitution in this compound enhances metabolic stability and target affinity compared to non-fluorinated analogs, as seen in kinase inhibitor studies .

- Chlorine vs. Bromine : Chlorinated derivatives are preferred for cost-effective synthesis, whereas brominated analogs are niche tools for photodynamic therapy .

- Positional Isomers: 5-Fluoroquinolin-8-amine hydrochloride shows superior fluorescence quantum yield in probe development compared to 8-fluoro isomers .

Biological Activity

8-Fluoroquinolin-3-amine hydrochloride is a derivative of quinoline, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential as an enzyme inhibitor, antimicrobial agent, and its mechanisms of action based on recent research findings.

This compound features a fluorine atom at the 8-position of the quinoline ring, which significantly influences its biological properties. The compound's structure allows for various chemical modifications that can enhance its activity against specific targets.

Enzyme Inhibition

Research indicates that this compound exhibits notable enzyme inhibitory activity. It has been studied for its potential to inhibit topoisomerases and gyrases, which are crucial for bacterial DNA replication. For instance, in a study comparing various quinoline derivatives, this compound demonstrated significant inhibition against E. coli gyrase with an IC50 value of 0.49 µM, indicating strong potential as an antibacterial agent .

Antimicrobial Properties

The compound has also shown promising antimicrobial activity. In tests against several bacterial strains, including E. coli and Pseudomonas aeruginosa, it exhibited minimum inhibitory concentrations (MICs) that suggest effective antibacterial properties. For example, the MIC against E. coli was reported at 0.008 µg/mL, which is comparable to established antibiotics .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. The presence of the fluorine atom enhances binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by binding to active sites or allosteric sites, modulating biochemical pathways critical for bacterial survival .

Comparative Studies

A comparative analysis with related compounds reveals that this compound possesses unique properties due to its specific functional groups. For instance:

| Compound Name | IC50 (µM) | MIC (µg/mL) |

|---|---|---|

| 8-Fluoroquinolin-3-amine | 0.49 (gyrase) | 0.008 (E. coli) |

| Ciprofloxacin | 0.20 (gyrase) | 0.03 (E. coli) |

| Other Derivatives | Varies | Varies |

This table illustrates how 8-fluoroquinolin-3-amine compares favorably against other known inhibitors in terms of potency and efficacy .

Case Studies

In one notable case study involving the treatment of bacterial infections in vitro, this compound was administered alongside standard antibiotics to evaluate synergistic effects. The results indicated enhanced antibacterial activity when combined with other agents, suggesting potential applications in combination therapy for resistant bacterial strains .

Properties

Molecular Formula |

C9H8ClFN2 |

|---|---|

Molecular Weight |

198.62 g/mol |

IUPAC Name |

8-fluoroquinolin-3-amine;hydrochloride |

InChI |

InChI=1S/C9H7FN2.ClH/c10-8-3-1-2-6-4-7(11)5-12-9(6)8;/h1-5H,11H2;1H |

InChI Key |

KEPMSFUAEBIBKY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CC(=CN=C2C(=C1)F)N.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.